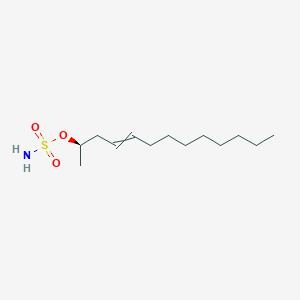![molecular formula C13H10N2O B12593430 6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one CAS No. 327096-10-6](/img/structure/B12593430.png)
6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one typically involves the reaction of 4-chloro-2-methylquinoline with 3-aminopyridine. This reaction yields 4-quinolinamines, which upon cyclization under Vilsmeier–Haak conditions, afford the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, dihydro derivatives, and functionalized naphthyridine compounds.
Scientific Research Applications
6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of phosphodiesterase type 4 (PDE4) inhibitors, which have potential therapeutic applications.
Material Science: The compound’s unique structural properties make it suitable for use in the development of novel materials.
Biological Studies: It is used in the study of enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one involves its interaction with specific molecular targets, such as the PDE4 enzyme. The compound binds to the enzyme’s metal-binding pocket and occupies the solvent-filled pocket, leading to inhibition of the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][2,6]naphthyridine: Another naphthyridine derivative with similar structural properties.
Benzo[h][1,6]naphthyridine: A closely related compound with potential antimalarial activity.
Uniqueness
6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PDE4 with high potency sets it apart from other naphthyridine derivatives .
Properties
CAS No. |
327096-10-6 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-methylbenzo[h][1,6]naphthyridin-5-one |
InChI |
InChI=1S/C13H10N2O/c1-15-11-7-3-2-5-9(11)12-10(13(15)16)6-4-8-14-12/h2-8H,1H3 |
InChI Key |
ZJPXYCGVVSXWCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride](/img/structure/B12593350.png)
![Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12593357.png)
![1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene](/img/structure/B12593374.png)

![Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-](/img/structure/B12593387.png)
![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)





![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
